2-Chloro-1,1-dimethoxycyclohexane

Description

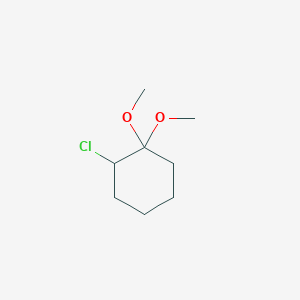

2-Chloro-1,1-dimethoxycyclohexane (C₈H₁₅ClO₂, molecular weight ≈178.45 g/mol) is a cyclohexane derivative featuring a chlorine substituent at position 2 and two methoxy groups at position 1. This compound is structurally significant due to its electronic and steric properties, which arise from the combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups.

Properties

CAS No. |

65933-44-0 |

|---|---|

Molecular Formula |

C8H15ClO2 |

Molecular Weight |

178.65 g/mol |

IUPAC Name |

2-chloro-1,1-dimethoxycyclohexane |

InChI |

InChI=1S/C8H15ClO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6H2,1-2H3 |

InChI Key |

MQDHNJMXBCMOBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCCC1Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1-dimethoxycyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, cyclohexanone dimethyl ketal, which is then chlorinated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1-dimethoxycyclohexane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

Substitution: Products include 1,1-dimethoxycyclohexane derivatives with different substituents replacing the chlorine atom.

Oxidation: Products include cyclohexanone derivatives.

Reduction: Products include cyclohexane derivatives with reduced functional groups.

Scientific Research Applications

2-Chloro-1,1-dimethoxycyclohexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1-dimethoxycyclohexane involves its interaction with nucleophiles and electrophiles. The chlorine atom and methoxy groups make the compound reactive towards various chemical species. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-1,1-dimethoxycyclohexane with structurally or functionally related compounds, leveraging data from the provided evidence and inferred properties.

Chlorocyclohexane (C₆H₁₁Cl, CAS 542-18-7)

- Structural Differences : Chlorocyclohexane lacks methoxy groups, containing only a single chlorine substituent.

- Safety : Chlorocyclohexane requires precautions for inhalation and skin contact, as outlined in its safety data sheet .

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride (C₉H₁₈ClNO, molecular weight ≈191.70 g/mol)

- Structural Differences: This compound features a ketone group, a dimethylaminomethyl substituent, and a hydrochloride salt, contrasting with the chloro-dimethoxy structure of the target.

- Reactivity: The ketone enables condensation reactions, while the dimethylaminomethyl group introduces basicity, forming a water-soluble hydrochloride salt.

- Solubility : The ionic nature of the hydrochloride salt enhances water solubility compared to the neutral, less polar this compound.

Research Findings and Discussion

- Reactivity : The methoxy groups in this compound likely deactivate the cyclohexane ring toward electrophilic substitution compared to chlorocyclohexane. However, steric hindrance from the dimethoxy groups may slow SN2 reactions at the chloro position .

- Solubility : The target compound’s dimethoxy groups increase polarity relative to chlorocyclohexane but less than ionic derivatives like the hydrochloride salt in . This suggests intermediate solubility in organic solvents like dichloromethane or ethyl acetate.

- Synthetic Utility : The coexistence of chloro and methoxy groups could enable sequential functionalization, though experimental validation is needed.

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for 2-Chloro-1,1-dimethoxycyclohexane, and how can its structural integrity be verified spectroscopically? A: The compound is typically synthesized via nucleophilic substitution or acid-catalyzed acetal formation. For example, reacting cyclohexanone with chlorinating agents (e.g., SOCl₂) followed by methanol under acidic conditions yields the dimethoxy derivative. Structural confirmation requires a combination of ¹H/¹³C NMR to identify methoxy (-OCH₃) and chlorinated carbons, IR spectroscopy for C-O and C-Cl bond vibrations, and GC-MS for molecular ion validation. Purity can be assessed via HPLC with UV detection .

Advanced Reactivity Studies

Q: How do steric and electronic factors influence the substitution reactivity of the chlorine atom in this compound? A: The chlorine atom’s reactivity is modulated by the electron-donating methoxy groups, which stabilize the transition state in SN₂ mechanisms. Steric hindrance from the cyclohexane ring may favor elimination (E2) under basic conditions. Optimizing substitution (e.g., replacing Cl with -OH or -NH₂) requires polar aprotic solvents (e.g., DMF) and controlled temperatures. Computational studies (e.g., DFT) can predict regioselectivity and transition state energies .

Analytical Method Development

Q: What advanced chromatographic techniques enable trace-level detection of this compound in environmental or biological matrices? A: Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is effective for isolating volatile derivatives from aqueous samples. Derivatization (e.g., silylation) enhances volatility. For non-volatile matrices, LC-MS/MS with electrospray ionization (ESI) provides high sensitivity. Method validation should include spike-recovery tests and calibration against certified reference materials .

Computational Modeling

Q: Which quantum chemical methods are suitable for modeling the conformational dynamics and reactive sites of this compound? A: Density Functional Theory (DFT) at the B3LYP/6-31G** level accurately predicts ground-state geometries and electron density maps. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) reveal solvent effects on ring puckering and Cl···O interactions. QSPR models correlate substituent effects with reactivity trends .

Experimental Design Optimization

Q: How can factorial design be applied to optimize the synthesis of this compound? A: A 2³ factorial design evaluates three factors: temperature (25–80°C), catalyst concentration (0.1–1.0 M), and reaction time (2–24 hrs). Response surface methodology (RSM) identifies interactions between variables, maximizing yield while minimizing side products (e.g., elimination byproducts). ANOVA validates model significance, and pareto charts prioritize influential factors .

Biodegradation Pathways

Q: What microbial or enzymatic systems are reported to degrade chlorinated cyclohexane derivatives, and how can their activity be assayed? A: Corynebacterium spp. and Pseudomonas strains dechlorinate similar compounds via hydrolytic or reductive pathways. Enzyme assays (e.g., cell-free extracts with NADH/NADPH cofactors) monitor Cl⁻ release colorimetrically. Metabolite profiling (LC-HRMS) identifies intermediates like epoxides or diols. Anaerobic batch reactors with defined consortia simulate environmental degradation kinetics .

Safety and Stability Profiling

Q: What are the critical stability considerations for long-term storage of this compound, and how can decomposition products be mitigated? A: The compound is sensitive to moisture (hydrolysis) and light (radical degradation). Storage under inert gas (Ar/N₂) in amber vials at -20°C extends shelf life. Accelerated stability studies (40°C/75% RH) with periodic GC-MS analysis detect decomposition products (e.g., cyclohexanone, HCl). Stabilizers like BHT (0.1%) inhibit radical chain reactions .

Mechanistic Studies in Organic Synthesis

Q: How can kinetic isotope effects (KIEs) and stereochemical probes elucidate the mechanism of chlorine substitution in this compound? A: Deuterium KIEs (kH/kD > 1) at the β-hydrogen position support a concerted SN₂ mechanism. Chiral HPLC analysis of products from optically active substrates reveals retention/inversion of configuration. Transition state modeling (e.g., NBO analysis) quantifies bond elongation/charge redistribution during substitution .

Environmental Fate Analysis

Q: What modeling frameworks predict the environmental persistence and bioaccumulation potential of this compound? A: EPI Suite™ estimates biodegradation half-lives (BIOWIN models) and bioaccumulation factors (BCFBAF). Experimental log Kow (octanol-water partition coefficient) measurements validate hydrophobicity. Field studies using passive samplers (e.g., POCIS) quantify aqueous concentrations, while fugacity models assess partitioning into soil/sediment .

Cross-Disciplinary Applications

Q: How is this compound utilized as a chiral building block in pharmaceutical or agrochemical synthesis? A: Its rigid cyclohexane scaffold serves as a template for asymmetric catalysis. For example, Pd-catalyzed cross-coupling introduces aryl groups at the Cl position, yielding bioactive intermediates. Chiral resolution via diastereomeric salt formation (e.g., with tartaric acid) produces enantiopure precursors for β-blockers or herbicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.